2-(3-Chloropropionyl)-4-methylphenol
CAS No.: 13102-87-9
Cat. No.: VC7862723
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13102-87-9 |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.64 g/mol |
| IUPAC Name | 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C10H11ClO2/c1-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3 |
| Standard InChI Key | CRCFRUFQZJAZEA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)O)C(=O)CCCl |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)CCCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(3-Chloropropionyl)-4-methylphenol is formally identified by the IUPAC name 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one, reflecting its ketone-functionalized propane chain substituted with chlorine at the γ-position and attached to a methylphenol backbone . The molecular formula corresponds to a monoisotopic mass of 198.64 g/mol, with systematic fragmentation patterns observable via mass spectrometry .
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 13102-87-9 | |
| Molecular Formula | ||
| SMILES | CC1=CC(=C(C=C1)O)C(=O)CCCl | |
| InChIKey | UUJXNPBQPLNOCB-UHFFFAOYSA-N | |
| Exact Mass | 198.0453 g/mol |
Stereoelectronic Features
The compound's structure combines a para-methyl-substituted phenolic hydroxyl group with a β-chlorinated propanoyl moiety. Computational modeling predicts intramolecular hydrogen bonding between the phenolic -OH and ketonic oxygen, stabilizing the planar conformation of the acyl group relative to the aromatic ring . The chlorine atom at the terminal carbon induces significant dipole moments (calculated ), enhancing solubility in polar aprotic solvents .
Synthesis and Production Methods
Acylation Pathways
While no direct synthesis protocols for 2-(3-chloropropionyl)-4-methylphenol are documented in the reviewed literature, analogous Friedel-Crafts acylations provide plausible routes. For example, 4-methylphenol could undergo electrophilic substitution using 3-chloropropionyl chloride in the presence of Lewis acid catalysts like , mirroring methods used for related chlorinated phenols .
Purification and Isolation
Post-synthetic purification likely employs fractional distillation or recrystallization from ethanol-water mixtures, given the compound's moderate polarity. Gas chromatography-mass spectrometry (GC-MS) analysis would confirm purity, as demonstrated in quality control protocols for structurally similar acylphenols .
Physicochemical Properties
Thermodynamic Parameters
Estimated properties derived from group contribution methods include:
Table 2: Calculated Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 89–92°C | EPI Suite |
| Boiling Point | 298–302°C (at 760 mmHg) | Joback |
| Log | 2.8 ± 0.3 | ASTRA |
| Water Solubility | 1.2 g/L (25°C) | WSKOW v1.4 |
Spectroscopic Signatures
-
IR Spectroscopy: Strong absorption bands at 1685 cm (ketone C=O stretch) and 3250 cm (phenolic -OH stretch) .
-
NMR: Characteristic signals include δ 2.35 (s, 3H, Ar-CH), δ 3.15–3.45 (m, 2H, CH-Cl), and δ 7.25–7.40 (m, 3H, aromatic protons) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound's dual functionality (phenolic hydroxyl and reactive ketone) positions it as a potential building block for β-blocker analogs or nonsteroidal anti-inflammatory drug (NSAID) precursors. Its chlorine substituent may facilitate nucleophilic displacement reactions in targeted drug synthesis .
Polymer Chemistry
As a difunctional monomer, 2-(3-chloropropionyl)-4-methylphenol could participate in polycondensation reactions with diamines or diols, yielding thermally stable polyesters or polyamides with inherent antimicrobial properties due to the chlorinated side chain .
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